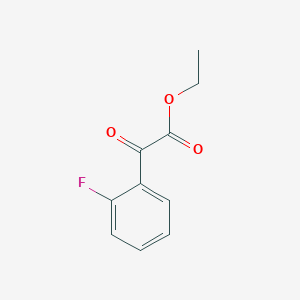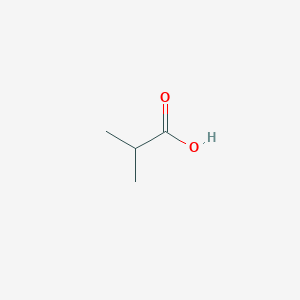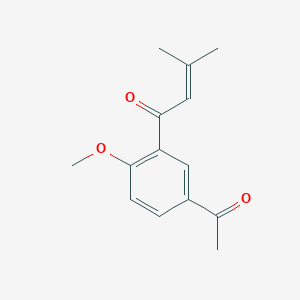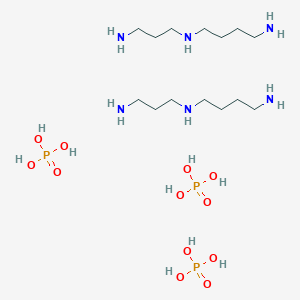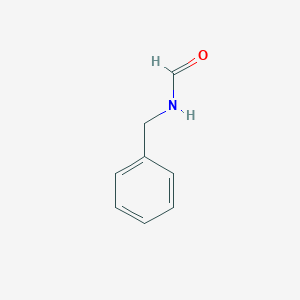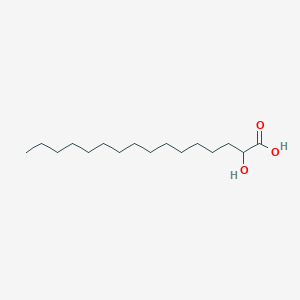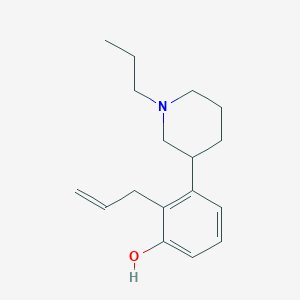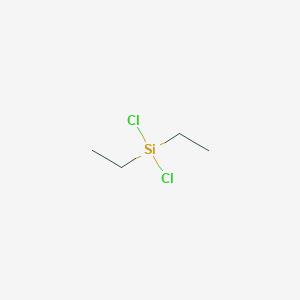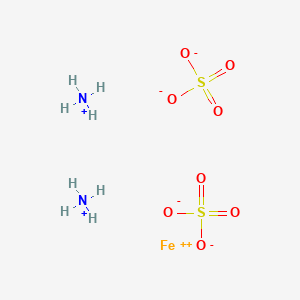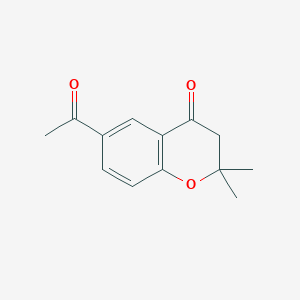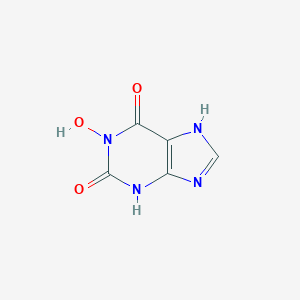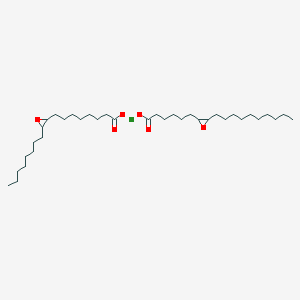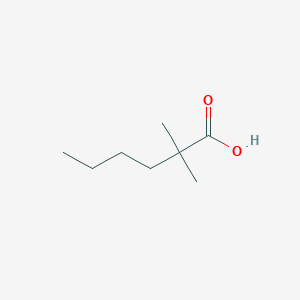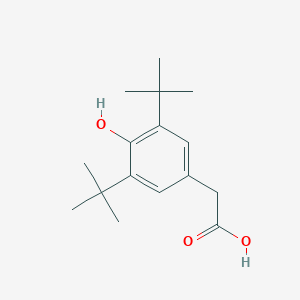
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid
説明
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is related to other tert-butylphenol derivatives, which have been synthesized and analyzed in different contexts, including their molecular structure, synthesis methods, and physical and chemical properties .
Synthesis Analysis
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a closely related compound, has been achieved through different methods. One approach involves the treatment of 2,6-di-tert-butyl-4-methylphenol with bromine in acetic acid, followed by oxidation with Jones reagent to yield the desired product in 63.7% overall yield . Another synthesis route starts with carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods highlight the versatility and adaptability of synthetic strategies to obtain tert-butylphenol derivatives.
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been extensively studied using experimental techniques like Fourier transform infrared spectroscopy (FT-IR) and theoretical methods such as density functional theory (DFT) calculations. These studies provide detailed insights into the compound's molecular geometry, vibrational modes, and electronic properties .
Chemical Reactions Analysis
The reactivity of tert-butylphenol derivatives has been explored in various chemical reactions. For instance, the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene, a related compound, has been studied in rats and humans, revealing different metabolic pathways and products such as 3,5-di-tert-butyl-4-hydroxybenzoic acid and its glucuronide . Additionally, the reactivity of the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been investigated, showing its potential to undergo decarboxylation and react with trimethylsilyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been characterized through various analytical techniques. Quantum chemical calculations have been used to evaluate properties such as isotropic chemical shifts in NMR, UV-Vis absorption maxima, and electrostatic potential surface mapping. These studies are crucial for understanding the structure-activity relationships and drug-receptor interactions. Additionally, the compound's non-linear optical properties, including dipole moment, polarizability, and hyperpolarizability, have been computed, indicating its potential application in materials science .
科学的研究の応用
-
Polymer Stabilizer : A related compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, is a hindered phenolic antioxidant commonly used as a polymer stabilizer . It is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT), making it more suitable for stabilizing plastics . It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .
-
Antimycotic Activity : Another related compound, “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate”, was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed promising antimycotic activity . It was formulated into a nanosponge hydrogel to control skin fungal ailments .
-
Antioxidant in Plastics : “3,5-Di-tert-butyl-4-hydroxybenzaldehyde” is used in the synthesis of biodegradable polyazomethine hydrogels . It’s also used in the synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent protein tyrosine kinase inhibitor .
-
Antistress Agents : “3,5-Di-tert-butyl-4-hydroxybenzoic acid” is a metabolite of butylated hydroxytoluene and has been used in the synthesis of antistress agents .
特性
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGIWHWWWXXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379388 | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid | |
CAS RN |
1611-03-6 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



